1-Cinnamoyl-2-methoxy-naphthalene
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Overview
Description
1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxynaphthaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections, inflammation, and other diseases.
Industry: The compound is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but with a different substitution pattern on the aromatic rings.
Chalcone: The parent compound of the chalcone family, with a simpler structure lacking the methoxy and naphthyl groups.
Flavonoids: A class of compounds structurally related to chalcones, with additional ring closures forming heterocyclic systems.
Uniqueness
1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-22-19-14-12-16-9-5-6-10-17(16)20(19)18(21)13-11-15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
JZZBWIKGCLNJCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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